molecular formula C9H10N2O3 B14855882 6-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-3-carboxylic acid

6-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-3-carboxylic acid

Cat. No.: B14855882
M. Wt: 194.19 g/mol
InChI Key: QQIVUGQATBEHOG-UHFFFAOYSA-N
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Description

6-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-3-carboxylic acid is a heterocyclic compound that belongs to the class of pyrido[3,2-B][1,4]oxazines. This compound is characterized by its unique structure, which includes a pyridine ring fused with an oxazine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the oxazine ring . The reaction conditions often require refluxing the mixture in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can diffuse into cells due to its lipophilicity and interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-3-carboxylic acid is unique due to its specific structure and the presence of a carboxylic acid group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

6-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-3-carboxylic acid

InChI

InChI=1S/C9H10N2O3/c1-5-2-3-7-8(10-5)11-6(4-14-7)9(12)13/h2-3,6H,4H2,1H3,(H,10,11)(H,12,13)

InChI Key

QQIVUGQATBEHOG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)OCC(N2)C(=O)O

Origin of Product

United States

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